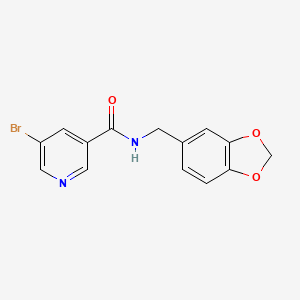

N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide" is a chemical compound involved in various syntheses and studies in medicinal chemistry. It relates to compounds synthesized for their potential biological activities and properties.

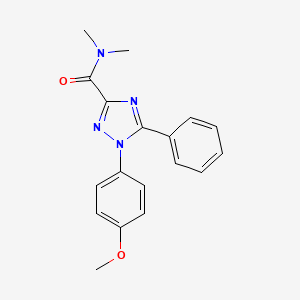

Synthesis Analysis

The synthesis of similar compounds often involves reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been employed in synthesizing N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds showing antiproliferative activity against cancer cell lines (Stefely et al., 2010).

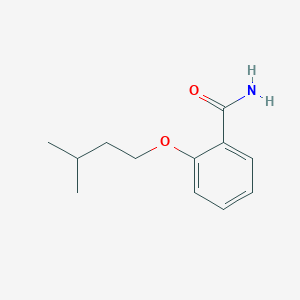

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography. For example, the crystal structure of a similar compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established by spectral analysis and X-ray diffraction studies (Sharma et al., 2016).

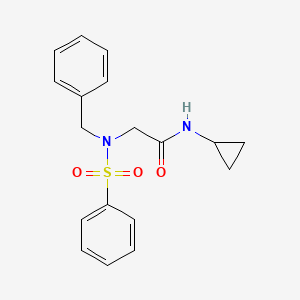

Chemical Reactions and Properties

Compounds like N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide may undergo various chemical reactions, such as reductive debromination, which can occur through a one-electron transfer process as seen in the reductive debromination of 5-bromouracils by 1-benzyl-1,4-dihydronicotinamide (Sako et al., 1983).

Physical Properties Analysis

Analyzing the physical properties of such compounds often involves studying their crystalline structure and stability, as observed in various related compounds through X-ray crystallography and spectroscopic methods.

Chemical Properties Analysis

The chemical properties of these compounds, such as their binding affinities and interactions with biological molecules, are typically explored through molecular docking studies and biological assays. For instance, studies on bromophenol derivatives with sulfur, including natural products, reveal their interaction with important enzymes like carbonic anhydrase I and II (Bayrak et al., 2019).

Applications De Recherche Scientifique

Anticoccidial Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide and its analogues have shown significant anticoccidial activity. This was demonstrated in a study where various analogues were synthesized and tested against Eimeria tenella, a parasite causing coccidiosis in poultry. The research highlighted the potential of these compounds in combating this agricultural challenge (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Neuroprotective Drug Potential

A study investigated the properties of a related compound, YM-244769, as a Na+/Ca2+ exchange inhibitor. This research provided insights into the potential therapeutic applications of similar compounds, including N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, in neuroprotection and treatment of neurological diseases (Iwamoto & Kita, 2006).

Photodynamic Therapy for Cancer

A related compound, a zinc phthalocyanine derivative, has been studied for its potential in photodynamic therapy, a treatment modality for cancer. This research suggests the possibility of similar applications for N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide in cancer treatment, given its structural and functional similarities (Pişkin, Canpolat, & Öztürk, 2020)

Antimicrobial Properties

Celecoxib derivatives, which are structurally related to N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, have been synthesized and evaluated for their antimicrobial properties. These findings can provide a foundation for exploring similar properties in N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide and its potential as an antimicrobial agent (Küçükgüzel et al., 2013).

Anticancer Activity

The compound N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, which shares a similar chemical structure with N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, has been shown to inhibit cancer cell growth. This suggests the potential of N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide in cancer therapy (Stefely et al., 2010).

Retinoid X Receptor-Selective Compounds

Research into retinoid X receptor-selective compounds, which are structurally related to N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, has shown promise in the development of pharmacological tools for elucidating the biological role of individual retinoid receptors. This work could guide future research into similar applications for N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide (Boehm et al., 1994).

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-bromopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-11-4-10(6-16-7-11)14(18)17-5-9-1-2-12-13(3-9)20-8-19-12/h1-4,6-7H,5,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFQTAUTOMXDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)